![molecular formula C14H10ClNO4 B6403124 4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261965-07-4](/img/structure/B6403124.png)
4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is a synthetic compound with a wide range of applications in the scientific research field. It is a common reagent used in the synthesis of organic compounds with a variety of functional groups. This compound is also known as 4-chloro-2-methyl-2-nitrobenzoic acid (CMNB). It is a white, odorless, crystalline solid that is soluble in water and other organic solvents.
Mechanism of Action
4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is an electrophilic reagent and can react with a variety of nucleophilic compounds to form a variety of products. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps including the formation of an intermediate, the formation of a carbocation, and the formation of the product.
Biochemical and Physiological Effects
4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is not known to have any direct biochemical or physiological effects on humans or animals. However, it is known to be toxic to aquatic organisms and should be handled with caution.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is a versatile reagent with a wide range of applications in the laboratory. It is relatively inexpensive and can be easily obtained from chemical suppliers. It is also relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with caution.
Future Directions
The use of 4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in the synthesis of organic compounds with a variety of functional groups is likely to continue to increase in the future. Additionally, there is potential for the compound to be used in the synthesis of pharmaceuticals and other biologically active compounds. It may also be used in the synthesis of dyes and pigments. Finally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is typically achieved by the reaction of 2-chloro-4-methylphenol with nitric acid. The reaction is carried out in an aqueous medium at a temperature of between 80°C and 90°C. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is widely used in scientific research for the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. It is also used in the synthesis of dyes and pigments.
properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-2-4-10(12(15)6-8)9-3-5-11(14(17)18)13(7-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASROFGNNRQEURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690253 |
Source
|
Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-07-4 |
Source
|
Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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